

# Technical Support Center: Incomplete Maltotriose Fermentation in Brewing

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## Compound of Interest

Compound Name: Maltotriose hydrate

Cat. No.: B7803651

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to incomplete maltotriose fermentation, a common challenge for researchers, scientists, and drug development professionals working with brewing processes.

## Frequently Asked Questions (FAQs)

Q1: What is maltotriose and why is its fermentation important?

A1: Maltotriose is a trisaccharide composed of three glucose units linked by  $\alpha$ -1,4 glycosidic bonds. In a typical brewer's wort, it is the second most abundant fermentable sugar after maltose, constituting approximately 15-20% of the total fermentable sugars.<sup>[1]</sup> Efficient fermentation of maltotriose is crucial for achieving the desired alcohol content, flavor profile, and avoiding residual sweetness in the final product. Incomplete fermentation can lead to a higher final gravity and potential inconsistencies between batches.<sup>[2]</sup>

Q2: What are the primary causes of incomplete maltotriose fermentation?

A2: The primary causes can be categorized into three main areas:

- **Yeast Genetics:** The ability of a yeast strain to efficiently transport maltotriose into the cell is a major limiting factor.<sup>[3]</sup> Key transporter genes involved are AGT1 in *Saccharomyces cerevisiae* (ale yeast) and MTT1 in *Saccharomyces pastorianus* (lager yeast).<sup>[4][5]</sup> Strains with no or low expression of these genes will exhibit poor maltotriose uptake.

- **Wort Composition:** The presence of other, more readily fermentable sugars like glucose and fructose can repress the uptake of maltose and maltotriose.<sup>[1]</sup> High concentrations of these simple sugars will delay the utilization of maltotriose until they are depleted.
- **Fermentation Conditions:** Suboptimal fermentation conditions such as temperature fluctuations, poor yeast health (viability and vitality), inadequate aeration at the start of fermentation, and extreme pH levels can stress the yeast and hinder its ability to ferment more complex sugars like maltotriose.<sup>[6]</sup>

Q3: How does mashing temperature influence the maltotriose concentration in the wort?

A3: Mashing temperature directly impacts the activity of amylase enzymes ( $\beta$ -amylase and  $\alpha$ -amylase), which break down starches into fermentable sugars.

- Lower mash temperatures (around 62-65°C or 144-149°F) favor the activity of  $\beta$ -amylase, which produces more fermentable sugars, including maltose. This can lead to a more fermentable wort overall.
- Higher mash temperatures (around 68-72°C or 154-162°F) favor  $\alpha$ -amylase activity, which produces a less fermentable wort with a higher proportion of dextrins and potentially more maltotriose relative to maltose.<sup>[7][8]</sup> This can contribute to a higher final gravity if the yeast strain is not efficient at maltotriose fermentation.

Q4: Can a *Saccharomyces cerevisiae* strain that is positive for the STA1 gene (diastaticus) help with incomplete maltotriose fermentation?

A4: *Saccharomyces cerevisiae* var. *diastaticus* possesses the STA1 gene, which enables it to produce and secrete glucoamylase, an enzyme that can break down dextrins and starches into fermentable sugars.<sup>[9]</sup> While this can lead to a very dry beer and high attenuation, it is not a direct solution for poor maltotriose transport. Diastatic yeast primarily addresses the breakdown of larger carbohydrates that regular brewing yeast cannot ferment. If the issue is inefficient maltotriose transport by the primary yeast strain, introducing a diastatic strain could lead to over-attenuation and potential quality control issues if not managed properly.<sup>[10][11]</sup>

## Troubleshooting Guides

### Issue 1: High Final Gravity and Residual Sweetness

Symptoms: The final gravity of the beer is significantly higher than the target, and the finished product has a noticeable sweet taste.

Possible Causes & Troubleshooting Steps:

- Suboptimal Yeast Performance:
  - Verify Yeast Strain: Confirm that the yeast strain being used is known to be a good maltotriose fermenter. Refer to the supplier's specifications.
  - Check Yeast Health: Ensure proper yeast pitching rates, viability, and vitality. A low pitch rate or stressed yeast may not have the capacity to fully attenuate the wort.[6]
  - Action: Conduct a yeast viability test (see Experimental Protocols). Consider repitching with a healthy, attenuative yeast strain if fermentation is stalled.
- Wort Composition Issues:
  - Review Mash Profile: A high mash temperature may have produced a less fermentable wort.
  - Action: For future batches, consider adjusting the mash temperature to a lower range to favor  $\beta$ -amylase activity.[7]
- Fermentation Management:
  - Temperature Control: Ensure the fermentation temperature is within the optimal range for the yeast strain. A drop in temperature can cause the yeast to become dormant.[6]
  - Action: If the temperature has dropped, gently warm the fermenter to the appropriate temperature and rouse the yeast by carefully swirling the vessel.[6]

## Issue 2: Suspected Diastaticus Contamination Leading to Over-Attenuation

Symptoms: The beer continues to ferment after packaging, leading to over-carbonation, gushing, and potentially exploding containers. The final gravity is much lower than anticipated.

### Possible Causes & Troubleshooting Steps:

- Cross-Contamination: *S. cerevisiae* var. *diastaticus* may have been unintentionally introduced into the fermentation.
  - Action: Review cleaning and sanitation procedures. Use separate equipment for handling diastatic and non-diastatic yeast strains if possible.[\[12\]](#)
- Confirmation of Diastaticus:
  - Action: Perform a laboratory test to confirm the presence of the STA1 gene. PCR testing is the most reliable method.[\[9\]](#)[\[11\]](#) A forced fermentation test can also be indicative. (See Experimental Protocols).

## Data Presentation

Table 1: Typical Sugar Composition of an All-Malt Brewer's Wort.

Sugar	Percentage of Total Carbohydrates
Glucose	10-15%
Fructose	1-2%
Sucrose	1-2%
Maltose	60-65%
Maltotriose	15-20%
Dextrins (Unfermentable)	20-30%

Source: Adapted from CDR BeerLab®[\[1\]](#)

Table 2: Impact of Mash Temperature on Wort Fermentability.

Mash Temperature	Predominant Enzyme Activity	Resulting Wort Characteristics
62-65°C (144-149°F)	β-amylase	Highly fermentable, lower final gravity, lighter body
66-68°C (151-154°F)	Balanced β- and α-amylase	Moderately fermentable, balanced profile
69-72°C (156-162°F)	α-amylase	Less fermentable, higher final gravity, fuller body

Source: Adapted from Beer Maverick and Wildcraft Brewery[7][8]

Table 3: Kinetic Parameters (Km) of Key Maltotriose Transporters.

Transporter	Yeast Species	Substrate	Km (mM)	Affinity
AGT1	S. cerevisiae	Maltotriose	~20-36	Low
AGT1	S. cerevisiae	Maltose	~18-30	Low
MALx1 (e.g., MAL31, MAL61)	S. cerevisiae	Maltose	~3-7	High
MTT1	S. pastorianus	Maltotriose	16-27	Higher than for maltose
MTT1	S. pastorianus	Maltose	61-88	Lower than for maltotriose

Source: Adapted from multiple sources[4][5][13]

## Experimental Protocols

### Protocol 1: Analysis of Residual Sugars by HPLC-ELSD

Objective: To quantify the concentration of fermentable sugars (glucose, fructose, maltose, maltotriose) in wort and beer.

#### Methodology:

- Sample Preparation:
  - Degas carbonated samples by sonication or vigorous shaking.
  - Centrifuge the sample to remove yeast and other particulates.
  - Filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter.
  - Dilute the sample as necessary with deionized water to fall within the calibration range of the instrument.[\[14\]](#)
- Chromatographic Conditions:
  - Column: Amino-bonded silica column.
  - Mobile Phase: Acetonitrile and water gradient. A typical starting condition is 85:15 (ACN:H<sub>2</sub>O).
  - Flow Rate: 1.0 mL/min.
  - Detector: Evaporative Light Scattering Detector (ELSD).
  - Injection Volume: 10-20  $\mu\text{L}$ .
- Calibration:
  - Prepare a series of mixed sugar standards of known concentrations (glucose, fructose, maltose, maltotriose) in deionized water.
  - Generate a calibration curve for each sugar by plotting peak area against concentration.
- Analysis:
  - Inject the prepared samples into the HPLC system.
  - Identify and quantify the sugars in the samples by comparing their retention times and peak areas to the calibration standards.[\[15\]](#)[\[16\]](#)

## Protocol 2: Yeast Viability Testing using Methylene Blue Staining

Objective: To determine the percentage of live yeast cells in a slurry.

Methodology:

- Sample Preparation:
  - Obtain a representative sample of the yeast slurry.
  - Perform a serial dilution of the slurry with distilled water to achieve a countable cell density (e.g., 1:100).[\[17\]](#)
- Staining:
  - Mix a small volume of the diluted yeast suspension with an equal volume of 0.01% methylene blue solution.
  - Allow the mixture to stand for 1-5 minutes.[\[18\]](#)
- Cell Counting:
  - Load the stained yeast suspension into a hemocytometer.
  - Using a microscope at 400x magnification, count the total number of cells and the number of blue-stained (non-viable) cells in the central grid. Viable cells will appear clear as they can reduce the methylene blue.[\[19\]](#)
  - Count at least 500 cells for statistical significance.
- Calculation:
  - $\% \text{ Viability} = (\text{Total Cells} - \text{Blue Cells}) / \text{Total Cells} * 100$

## Protocol 3: Detection of *Saccharomyces cerevisiae* var. *diastaticus*

Objective: To determine if a beer sample is contaminated with diastatic yeast.

#### Methodology 1: Forced Fermentation Test

- Sample Incubation:
  - Take a sample of the finished beer in a sanitized, sealable container.
  - Incubate the sample at a warm temperature (e.g., 30°C or 86°F) for at least 3 days.[\[10\]](#)  
[\[20\]](#)
- Analysis:
  - After incubation, measure the final gravity, alcohol by volume (ABV), and carbonation level.
  - A significant drop in gravity, increase in ABV, and/or increased carbonation compared to a control sample kept at a cooler temperature indicates the presence of a super-attenuating microorganism, likely diastaticus.[\[20\]](#)

#### Methodology 2: Plating on Selective Media

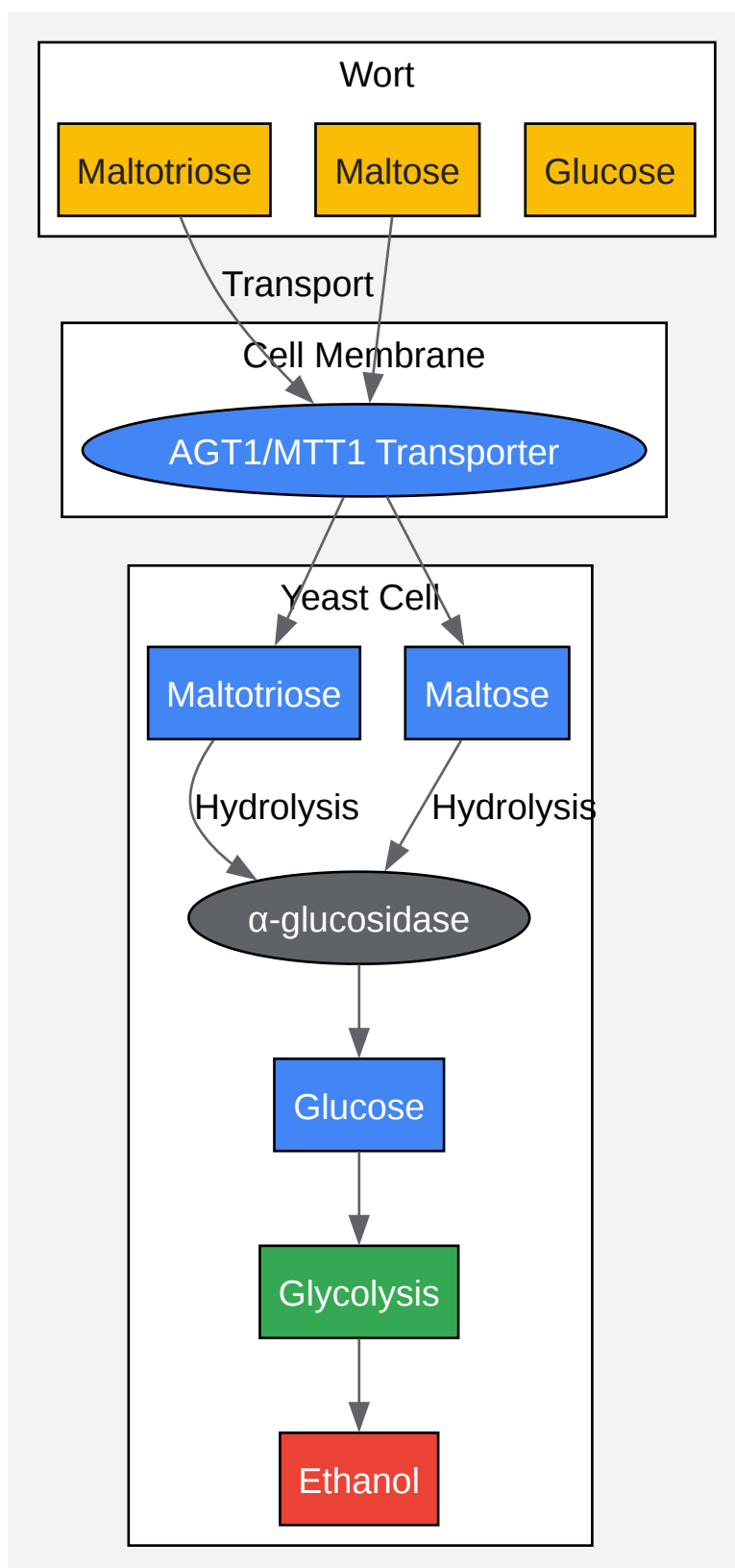
- Plating:
  - Plate a sample of the beer or yeast slurry onto Lin's Cupric Sulfate Media (LCSM) agar.
- Incubation:
  - Incubate the plates at 30°C for at least 3 days.
- Observation:
  - Some strains of *S. cerevisiae* var. *diastaticus* are known to grow on LCSM.[\[10\]](#) Observe for colony growth. Further microscopic examination can help differentiate from other potential contaminants like *Brettanomyces*.

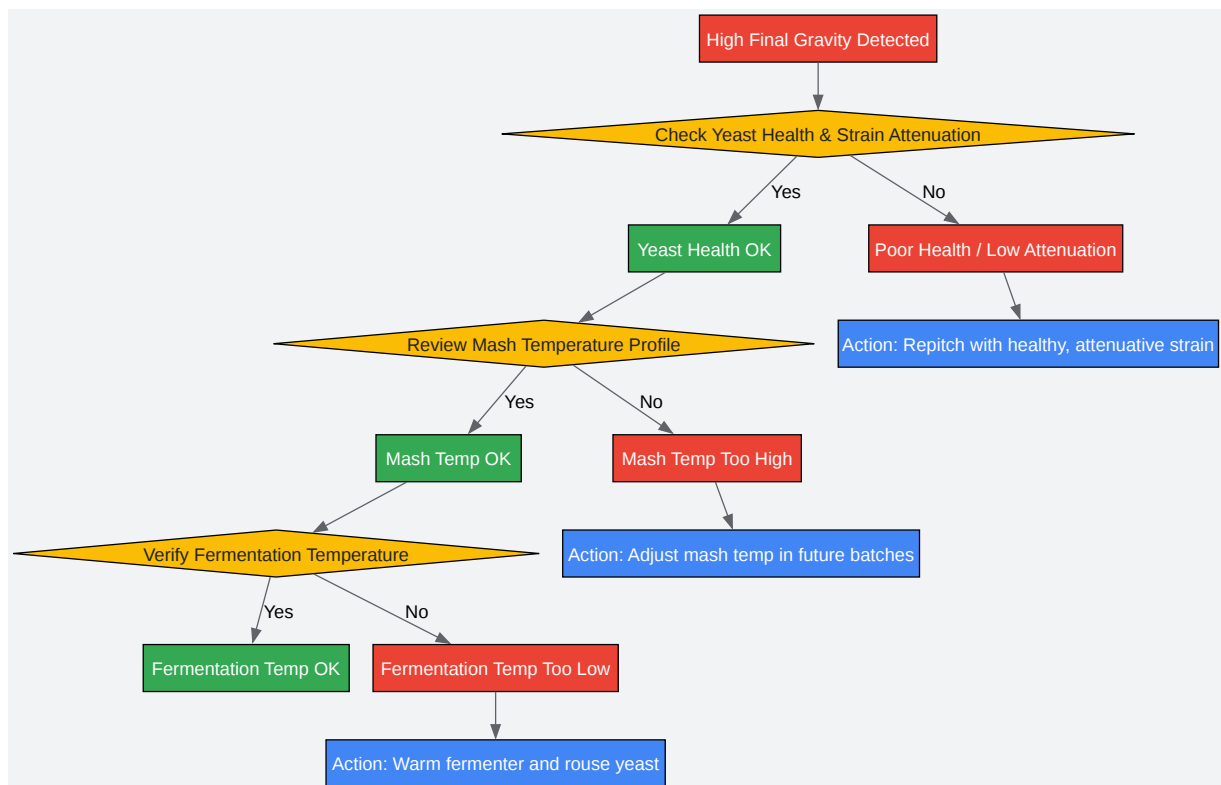
#### Methodology 3: PCR Analysis

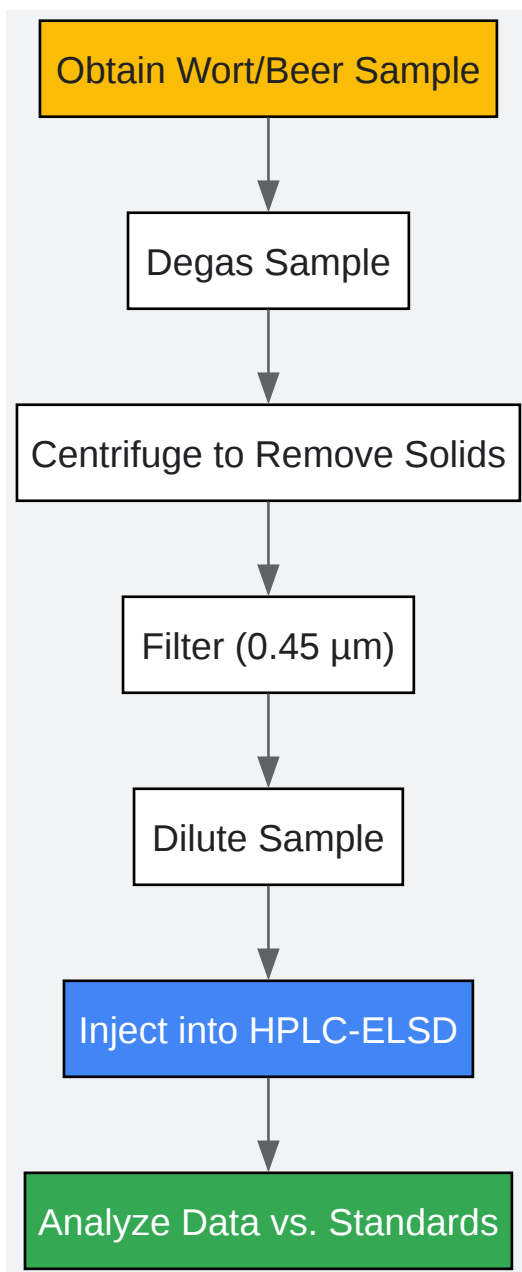


- Sample Submission:
  - For the most definitive result, send a sample of the beer or a yeast isolate to a qualified laboratory.
- Analysis:
  - The lab will perform a quantitative polymerase chain reaction (qPCR) to detect the presence of the STA1 gene, which is indicative of *S. cerevisiae* var. *diastaticus*.[\[9\]](#)[\[11\]](#)

## Visualizations







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